molecular formula C22H31NO6 B12894697 Boc-Asp(Ochex)-Obzl

Boc-Asp(Ochex)-Obzl

Cat. No.: B12894697
M. Wt: 405.5 g/mol
InChI Key: BPTSVUOQFYIPDF-SFHVURJKSA-N
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Description

Boc-Asp(Ochex)-Obzl is a fully protected, enantiomerically pure derivative of L-aspartic acid, specifically engineered for use in Boc-solid phase peptide synthesis (Boc-SPPS). In this building block, all three reactive functional groups are masked with orthogonal protecting groups: the α-amino group by a tert-butoxycarbonyl (Boc) group, the α-carboxyl group by a benzyl ester (Obzl), and the side-chain β-carboxyl group by a cyclohexyl ester (Ochex). This compound addresses a well-known challenge in peptide synthesis: the tendency of aspartic acid residues to form cyclic succinimide intermediates (aspartimides), particularly in sequences like Asp-Gly. This side reaction leads to difficult purifications and reduced yields. The key feature of this compound is the use of the cyclohexyl ester for side-chain protection, which offers superior stability against the repeated acid treatments (with trifluoroacetic acid) used to remove the N-α-Boc group during chain assembly. This enhanced stability compared to standard benzyl esters significantly suppresses aspartimide formation. This compound is integral to the Boc/Bzl protection strategy. The final deprotection of the assembled peptide, including the removal of the Ochex and Obzl groups, is efficiently accomplished using anhydrous hydrogen fluoride (HF), which is standard for this methodology. This building block is an essential tool for the reliable synthesis of complex peptides, especially those containing challenging aspartic acid sequences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H31NO6

Molecular Weight

405.5 g/mol

IUPAC Name

1-O-benzyl 4-O-cyclohexyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C22H31NO6/c1-22(2,3)29-21(26)23-18(14-19(24)28-17-12-8-5-9-13-17)20(25)27-15-16-10-6-4-7-11-16/h4,6-7,10-11,17-18H,5,8-9,12-15H2,1-3H3,(H,23,26)/t18-/m0/s1

InChI Key

BPTSVUOQFYIPDF-SFHVURJKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Elucidation of Synthetic Methodologies for Boc Asp Ochex Obzl

Investigation of Novel Synthetic Pathways for the Di-esterified Aspartate Core

The creation of the di-esterified aspartate core of Boc-Asp(Ochex)-Obzl involves a series of protection and esterification reactions. The general approach includes the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group, esterification of the β-carboxyl group with a cyclohexyl (Ochex) group, and esterification of the α-carboxyl group with a benzyl (B1604629) (Obzl) group.

Optimized Esterification of Alpha-Carboxyl with Benzyl Alcohol

The introduction of the benzyl ester at the α-carboxyl position is a key step in the synthesis. A common method involves the reaction of the corresponding carboxylic acid with benzyl chloride (ClCH2Ph) to form the benzyl ester. vaia.com This transformation is often facilitated by coupling agents and a base. vaia.com

One approach starts with L-aspartic acid-beta-methyl ester hydrochloride. This starting material undergoes a protection reaction with di-tert-butyl dicarbonate (B1257347), followed by esterification with benzyl bromide to yield N-Boc-L-aspartic acid-4-methyl ester-1-benzyl ester. google.com The final step involves the removal of the Boc protecting group. google.com This method is advantageous due to its mild reaction conditions and suitability for large-scale production. google.com

Another documented method for preparing benzyl esters of aspartic acid involves a reaction mixture containing aspartic acid, benzyl alcohol, and acetyl chloride. google.com The reaction is typically performed at temperatures ranging from -10° C to +50° C. google.com

Enzymatic approaches have also been explored for the selective esterification of the α-carboxyl group. The industrial protease Alcalase has been shown to selectively synthesize α-carboxylic acid benzyl esters of N-protected amino acids in high yields under mild conditions. researchgate.net

Regioselective Esterification of Beta-Carboxyl with Cyclohexanol (B46403)

The regioselective esterification of the β-carboxyl group with cyclohexanol is crucial for the synthesis of this compound. The cyclohexyl ester provides stability and helps to minimize the formation of aspartimide, a common side reaction in peptide synthesis. peptide.com The use of the β-cyclohexyl ester of aspartic acid has been shown to significantly reduce aspartimide formation compared to the β-benzyl ester. peptide.com

The synthesis of Boc-L-aspartic acid β-cyclohexyl ester is a key step. chemimpex.com This intermediate is a versatile building block in peptide synthesis due to its enhanced stability and solubility in organic solvents. chemimpex.com The synthesis generally involves the esterification of the β-carboxyl group of N-Boc-aspartic acid with cyclohexanol. This can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Bulky alkyl esters for the β-carboxyl group of aspartic acid have been investigated to minimize base-catalyzed aspartimide formation. nih.gov Studies have shown that protecting groups like the 2,4-dimethyl-3-pentyl ester offer excellent protection against aspartimide formation, even at elevated temperatures. nih.gov

Controlled N-alpha-tert-Butyloxycarbonyl Group Introduction

The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is a fundamental step in peptide synthesis. organic-chemistry.org This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions. google.com The Boc group is stable under many reaction conditions but can be readily removed with acid. organic-chemistry.org

The N-tert-butoxycarbonylation of amines can be catalyzed by various systems, including ionic liquids and perchloric acid adsorbed on silica (B1680970) gel, often proceeding with high chemoselectivity. organic-chemistry.org A catalyst-free method for N-tert-butyloxycarbonylation of amines in water has also been reported, yielding optically pure N-t-Boc derivatives. organic-chemistry.org

For the synthesis of this compound, the Boc group is introduced onto the aspartate derivative. A common procedure involves dissolving the amino acid ester hydrochloride in a solvent like methanol, followed by the addition of a base such as triethylamine (B128534) and then di-tert-butyl dicarbonate. google.com

Process Optimization and Scale-Up Considerations

Optimizing the synthesis of this compound is crucial for industrial production, focusing on enhancing reaction efficiency, yield, and purity while minimizing costs and environmental impact. gyrosproteintechnologies.comcreative-peptides.com

Catalytic Systems for Enhanced Reaction Efficiency

The choice of catalyst is critical for efficient esterification reactions. mdpi.com Both Brønsted and Lewis acids are commonly used. mdpi.com For instance, sulfuric acid is a classic catalyst for Fischer-Speier esterification. mdpi.com Recent advancements have explored novel catalytic systems, including ionic liquids and sulfonated heterogeneous catalysts, which have demonstrated excellent yields in esterification reactions. mdpi.com

In peptide synthesis, coupling reagents act as catalysts to facilitate the formation of peptide bonds. Reagents like HATU, HCTU, and COMU are known for their high efficiency. creative-peptides.com For the esterification steps in the synthesis of this compound, coupling agents such as DCC are frequently employed, often in combination with a catalyst like DMAP. The use of chlorotrimethylsilane (B32843) (TMSCl) as an acid catalyst precursor for the selective esterification of aspartic acid has also been systematically studied. researchgate.net

Enzymatic catalysis offers a green and selective alternative. Enzymes like lipases and proteases, including Alcalase and pig liver esterase (PLE), have been used for the regioselective esterification and hydrolysis of amino acid esters. researchgate.netresearchgate.netgoogle.com For example, PLE can regioselectively hydrolyze the α-ester group of amino acid diesters. google.com

Catalyst/Reagent SystemReaction TypeKey Findings
Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)EsterificationFacilitates the esterification of the carboxyl group with a cyclohexyl ester.
Di-tert-butyl dicarbonate ((Boc)2O) / TriethylamineN-Boc ProtectionCommon and effective method for introducing the Boc protecting group. google.com
Benzyl Chloride (ClCH2Ph)Benzyl EsterificationUsed to form the benzyl ester of the α-carboxyl group. vaia.com
Acetyl Chloride / Benzyl AlcoholBenzyl EsterificationA method for the controlled esterification of the β-carboxy group of aspartic acid. google.com
AlcalaseEnzymatic EsterificationSelectively synthesizes α-carboxylic acid benzyl esters of N-protected amino acids. researchgate.net
Chlorotrimethylsilane (TMSCl)Acid Catalyst PrecursorUsed for selective esterification of L-aspartic acid. researchgate.net
Pig Liver Esterase (PLE)Enzymatic HydrolysisRegioselectively hydrolyzes the α-ester group of amino acid diesters. google.com

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies are essential for understanding reaction mechanisms and optimizing process parameters. uobaghdad.edu.iqresearchgate.net The kinetics of esterification reactions are often studied under various conditions, such as different temperatures and molar ratios of reactants. researchgate.net For example, increasing the reaction temperature generally increases the rate constant and conversion in esterification. researchgate.net

In the context of peptide synthesis, kinetic studies can help in understanding and minimizing side reactions like aspartimide formation. The rate of this side reaction is influenced by the choice of protecting group for the β-carboxyl group of aspartic acid. peptide.comnih.gov

The kinetics of enzyme-catalyzed reactions are also well-studied. wikipedia.org For instance, the kinetics of aspartate transcarbamoylase have been investigated, providing insights into its catalytic mechanism. nih.gov Such studies are crucial for the industrial application of enzymatic processes in the synthesis of compounds like this compound.

ParameterInfluence on ReactionResearch Findings
TemperatureReaction RateIncreasing temperature generally increases the rate of esterification. researchgate.net
Reactant Molar RatioConversionOptimizing the molar ratio of alcohol to acid can drive the reaction towards higher conversion. researchgate.net
Catalyst ConcentrationReaction RateHigher catalyst concentration typically leads to a faster reaction rate.
SolventReaction Rate & SelectivityThe choice of solvent can significantly impact the reaction outcome. creative-peptides.com
Protecting GroupSide ReactionsBulky β-ester protecting groups on aspartic acid can reduce the rate of aspartimide formation. nih.gov

Strategic Application of Boc Asp Ochex Obzl in Complex Peptide Architectures

Utility in Solution-Phase Segment Condensation

Solution-phase segment condensation, where pre-synthesized, protected peptide fragments are coupled together in solution, is a powerful strategy for assembling large peptides and small proteins. This approach minimizes the cumulative failures associated with very long stepwise syntheses. Boc-Asp(Ochex)-Obzl is well-suited for incorporation into peptide fragments intended for this purpose. The robust Ochex group protects the aspartate side chain, which is highly susceptible to side reactions, throughout the synthesis and coupling of the fragment.

The success of segment condensation hinges on the efficient and low-racemization coupling of large peptide fragments. The choice of coupling reagent is therefore critical. The activation of the C-terminal carboxyl group of one fragment must be rapid and efficient to react with the N-terminal amine of another, without causing epimerization of the C-terminal amino acid residue. globalresearchonline.net Reagents are evaluated based on their reactivity, cost, and ability to suppress side reactions.

Uronium/Aminium salts and phosphonium (B103445) salts are among the most effective classes of coupling reagents for this purpose. sigmaaldrich.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), for instance, reacts faster and is associated with less epimerization compared to its benzotriazole (B28993) analogue HBTU, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.compeptide.com More recent developments include COMU, an OxymaPure-based uronium salt, which offers coupling efficiencies comparable to HATU while being a non-explosive and safer alternative. nih.govbachem.com For carbodiimide-based couplings, such as with Diisopropylcarbodiimide (DIC), the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is essential to minimize racemization. peptide.com

Table 1: Comparison of Common Coupling Reagents for Solution-Phase Segment Condensation
Coupling ReagentClassKey CharacteristicsRacemization Suppression
DIC/HOBtCarbodiimideCost-effective; byproduct (DIU) is soluble, facilitating workup in solution phase. peptide.combachem.comModerate; relies heavily on the HOBt additive. peptide.com Can be enhanced with additives like CuCl2. peptide.com
HBTUAminium SaltEfficient and widely used; can cause guanidinylation of the N-terminal amine as a side reaction. sigmaaldrich.compeptide.comGood; racemization can be reduced to insignificant levels with the addition of HOBt. peptide.com
HATUAminium SaltHighly reactive, often superior to HBTU, especially for hindered couplings. sigmaaldrich.compeptide.comExcellent; the HOAt leaving group is a highly effective racemization suppressant. sigmaaldrich.com
HCTUAminium SaltBased on the more acidic 6-Cl-HOBt, offering a good compromise in reactivity and cost between HBTU and HATU. acs.orgVery Good; generally superior to HBTU. nih.gov
COMUUronium SaltReactivity is comparable to HATU; based on the non-explosive OxymaPure, enhancing safety. nih.govbachem.comExcellent; OxymaPure-based reagents are highly effective at suppressing racemization. acs.org
PyBOPPhosphonium SaltDoes not cause guanidinylation, making it a "cleaner" reagent than aminium salts. sigmaaldrich.comGood; generates OBt esters similar to HBTU. sigmaaldrich.com

The coupling of peptide segments in solution presents unique challenges, as side reactions can compromise the integrity of the final product. The structure of this compound is specifically designed to mitigate one of the most significant of these: aspartimide formation.

Aspartimide Formation: This intramolecular side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs. sigmaaldrich.com It involves the cyclization of the aspartic acid residue to form a five-membered succinimide (B58015) ring, which can then reopen to yield a mixture of the desired α-peptide and an undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group. peptide.comsigmaaldrich.com This process is often accompanied by racemization at the aspartic acid residue. researchgate.net The primary strategy to combat this is to increase the steric bulk of the side-chain ester protecting group. iris-biotech.debiotage.com In Boc-based synthesis, the use of a β-cyclohexyl ester (Ochex) has been shown to significantly lower the incidence of aspartimide formation compared to the more commonly used β-benzyl ester (OBzl). peptide.com The steric hindrance provided by the cyclohexyl ring shields the β-carboxyl group, impeding the intramolecular attack that initiates the side reaction. iris-biotech.de

Racemization: Epimerization of the C-terminal amino acid of a peptide fragment during activation is a major concern in segment condensation. globalresearchonline.net While coupling reagents and additives like HOAt and OxymaPure are the primary defense, the stability of the side-chain protecting groups is also crucial. The robust nature of the Ochex group ensures it remains fully intact during the activation and coupling steps, preventing any potential side-chain-mediated catalytic pathways that could increase racemization.

Table 2: Side Reactions in Segment Condensation and Mitigation with this compound
Side ReactionDescriptionRole of this compound
Aspartimide FormationIntramolecular cyclization of the Asp residue, leading to α/β-peptide mixtures and racemization. peptide.comsigmaaldrich.comThe sterically bulky cyclohexyl (Ochex) side-chain protecting group physically hinders the cyclization reaction, significantly suppressing aspartimide formation. peptide.comiris-biotech.de
RacemizationLoss of stereochemical integrity at the C-terminal amino acid of the activated peptide fragment. globalresearchonline.netThe high stability of the Ochex group prevents its premature cleavage or participation in side reactions under coupling conditions that could promote epimerization.
GuanidinylationIrreversible capping of the N-terminal amine by direct reaction with uronium/aminium coupling reagents. uniurb.itThis is a reagent-dependent side reaction; using phosphonium-based reagents like PyBOP or ensuring pre-activation of the carboxyl fragment before addition of the amine fragment can prevent it. sigmaaldrich.com The structure of this compound does not directly influence this.

Integration into Hybrid Solid-Phase and Solution-Phase Peptide Synthesis Approaches

A powerful modern strategy for producing complex peptides is the hybrid approach, which combines the efficiency of solid-phase synthesis for creating protected fragments with the purification advantages of solution-phase condensation for their assembly. nih.govgoogle.com This methodology is particularly effective for synthesizing peptides that are too long for a single, continuous solid-phase run.

In this scheme, a peptide fragment containing an aspartic acid residue would be synthesized on a solid support using Boc-Asp(Ochex)-OH. Upon completion of the fragment synthesis, a specific cleavage cocktail is used to release the peptide from the resin while leaving the acid-stable side-chain protecting groups, including the Ochex group, intact. google.com The resulting fully protected peptide fragment, now with a free C-terminal carboxylic acid, is purified and then used in a subsequent solution-phase coupling with another similarly prepared fragment. rsc.org This allows for the purification of smaller, more manageable intermediates, leading to a final product of higher purity. The stability of the Ochex group is critical here, as it must withstand both the repeated N-terminal deprotection steps (e.g., with TFA in Boc-SPPS) during the solid-phase portion and the final fragment coupling conditions in solution. rsc.org

Contribution to the Synthesis of Sterically Challenging or Aggregation-Prone Peptide Sequences

The synthesis of peptides containing multiple hydrophobic or β-branched amino acids often suffers from poor reaction kinetics and low yields due to steric hindrance and peptide aggregation. nih.gov As the peptide chain elongates on a solid support, it can adopt secondary structures (like β-sheets) that cause individual chains to aggregate, rendering the N-terminus inaccessible for subsequent coupling reactions. sigmaaldrich.comnih.gov

While this compound is a side-chain protected derivative, its features contribute to overcoming these issues in several ways. The Boc/Bzl synthesis strategy, for which this compound is designed, can be inherently advantageous for difficult sequences. The repetitive, strong-acid treatments with TFA used for Boc deprotection are effective at disrupting secondary structures and breaking up aggregates, improving the solvation of the peptide chain for the next coupling step. nih.govnih.gov

Furthermore, the synthesis of sterically hindered sequences may require more forceful coupling conditions, such as higher temperatures or the use of highly reactive coupling agents. globalresearchonline.net The exceptional stability of the cyclohexyl ester protecting group is a key asset in this context. It ensures the integrity of the aspartate side chain, preventing aspartimide formation even under prolonged or intensified coupling conditions that might be necessary to join sterically demanding residues. rsc.org The bulky nature of the Ochex group itself can also influence local peptide conformation, potentially disrupting the regular hydrogen-bonding patterns that lead to β-sheet formation and aggregation.

Protecting Group Orthogonality and Controlled Deprotection Strategies

Comparative Lability Profiles of Boc, Cyclohexyl Ester, and Benzyl (B1604629) Ester Groups

The differential stability of the Boc, cyclohexyl ester, and benzyl ester protecting groups is the cornerstone of their utility in an orthogonal protection strategy. Each group exhibits a distinct susceptibility to various chemical reagents, particularly under acidic and reductive conditions. This allows for the selective removal of one group while the others remain intact, a critical feature for the synthesis of complex peptides or peptide conjugates.

The three protecting groups in Boc-Asp(Ochex)-Obzl display a clear hierarchy of acid lability. The Boc group is the most acid-sensitive and is readily cleaved by moderate to strong acids such as trifluoroacetic acid (TFA). This allows for its removal during the stepwise elongation of a peptide chain in Boc-based solid-phase peptide synthesis (SPPS) creative-peptides.com.

The benzyl ester (Obzl) is significantly more stable to acid than the Boc group. While it can be removed by strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or hydrogen fluoride (HF), it is generally stable to the milder acidic conditions used for Boc deprotection, such as dilute TFA iris-biotech.de. However, some lability of the benzyl ester can be observed with repeated TFA treatments creative-peptides.com.

The cyclohexyl ester (Ochex) is the most robust of the three protecting groups under acidic conditions. It is significantly more resistant to acidolysis than the benzyl ester and requires harsh conditions, such as high-concentration HF, for its removal creative-peptides.com. This enhanced stability is particularly advantageous in preventing premature side-chain deprotection and the subsequent formation of aspartimide, a common side reaction in peptide synthesis creative-peptides.com.

Under reductive conditions, specifically catalytic hydrogenolysis, the benzyl ester is highly labile. It can be selectively cleaved in the presence of the Boc and cyclohexyl ester groups, which are stable to these conditions acsgcipr.org. This orthogonality is a key feature in the strategic deprotection of this compound.

Protecting GroupAcidic Conditions (e.g., TFA)Strong Acidic Conditions (e.g., HF)Reductive Conditions (e.g., H₂/Pd)
BocLabileLabileStable
Benzyl Ester (Obzl)Moderately Stable (some lability with repeated exposure)LabileLabile
Cyclohexyl Ester (Ochex)StableLabileStable

The acid-catalyzed deprotection of the Boc group has been shown to exhibit a second-order rate dependence on the concentration of strong acids like hydrochloric acid (HCl) nih.govpeptide.com. This implies that the reaction rate is highly sensitive to the acid concentration. In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate and can show a more complex kinetic profile peptide.com.

The cleavage of benzyl and cyclohexyl esters under acidic conditions proceeds via different mechanisms, leading to distinct kinetic profiles. The rate of acid-catalyzed hydrolysis of esters is influenced by both steric and electronic factors ias.ac.in. The cyclohexyl ester's greater stability compared to the benzyl ester suggests a significantly slower rate of acid-catalyzed cleavage under identical conditions.

Under the conditions of catalytic hydrogenolysis, the cleavage of the benzyl ester is typically rapid, often completing within a few hours at room temperature and atmospheric pressure acsgcipr.org. The kinetics of this heterogeneous catalytic reaction are influenced by factors such as catalyst type (e.g., palladium on carbon), catalyst loading, hydrogen pressure, and the solvent system nacatsoc.org.

Development of Selective Cleavage Protocols

The orthogonal nature of the protecting groups in this compound allows for the development of highly selective deprotection protocols. This is particularly valuable for the synthesis of branched or cyclic peptides, as well as for the attachment of labels or other molecules to the aspartic acid side chain.

Selective Alpha-Carboxyl Deprotection (Benzyl Ester Cleavage)

The selective removal of the benzyl ester from the α-carboxyl group is a key transformation that can be achieved with high specificity, leaving the Boc and cyclohexyl ester groups intact. This is most commonly accomplished through catalytic hydrogenolysis.

Catalytic hydrogenolysis is a widely used method for the cleavage of benzyl protecting groups acsgcipr.org. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source acsgcipr.org. The mechanism involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the deprotected carboxylic acid and toluene acsgcipr.org.

The optimization of this reaction is crucial to ensure complete and selective deprotection without affecting other sensitive functional groups. Key parameters that can be optimized include:

Catalyst Selection and Loading: Different palladium catalysts can exhibit varying activities and selectivities nacatsoc.org. The choice of catalyst and its loading can be tailored to the specific substrate.

Hydrogen Source: While hydrogen gas is commonly used, transfer hydrogenolysis with a hydrogen donor like 1,4-cyclohexadiene can be a useful alternative, particularly when trying to control the availability of hydrogen acsgcipr.org.

Solvent System: The choice of solvent can influence the reaction rate and selectivity. Common solvents include alcohols (e.g., methanol, ethanol) and ethyl acetate.

Additives: In some cases, the addition of a mild acid, such as acetic acid, can facilitate the N-debenzylation of certain substrates, suggesting that pH can play a role in optimizing the reaction nih.gov.

While hydrogenolysis is the most common method for selective benzyl ester cleavage, there is ongoing research into mild acidolysis conditions that could differentiate between the benzyl and tert-butyl-based protecting groups. The subtle difference in the acid lability between the benzyl ester and the Boc group can be exploited under carefully controlled conditions. For instance, the use of Lewis acids has been explored for the chemoselective cleavage of benzyl esters in the presence of other acid-sensitive groups researchgate.net. However, achieving high selectivity can be challenging due to the relatively small difference in lability between the Boc and benzyl groups under many acidic conditions. Further research into specific Lewis acids or buffered acidic systems may provide more robust protocols for the selective acidolytic cleavage of the benzyl ester in compounds like this compound.

Selective Beta-Carboxyl Deprotection (Cyclohexyl Ester Cleavage)

The selective removal of the cyclohexyl (Ochex) ester from the β-carboxyl group of the aspartic acid residue, while leaving the N-terminal Boc group and the α-carboxyl benzyl (Bzl) ester intact, presents a significant challenge in peptide synthesis. This transformation is crucial for subsequent modifications at the side chain, such as lactamization or the introduction of other functionalities.

Achieving this selectivity is difficult due to the similar acid-labile nature of the protecting groups involved, albeit with differing degrees of sensitivity. While the Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), and the benzyl ester is susceptible to hydrogenolysis, the cyclohexyl ester is known for its greater stability towards acidolysis compared to the benzyl ester. This enhanced stability is advantageous in minimizing premature deprotection and subsequent aspartimide formation during peptide chain elongation. However, it complicates selective removal.

Research into highly selective deprotection methods has explored enzymatic approaches. Lipases, for instance, are known to catalyze the hydrolysis of esters under mild conditions. The substrate specificity of different lipases could potentially be exploited to differentiate between the sterically distinct cyclohexyl and benzyl esters. For example, a lipase with a preference for bulkier substrates might selectively hydrolyze the cyclohexyl ester. However, comprehensive studies detailing the successful and high-yielding selective enzymatic cleavage of the cyclohexyl ester in the presence of a benzyl ester within a peptide context remain limited in publicly available literature. The main challenges in enzymatic deprotection include the solubility of the protected peptide in aqueous buffer systems required for enzyme activity and the potential for competing proteolysis of the peptide backbone nih.gov.

Chemical methods for the selective cleavage of the cyclohexyl ester over the benzyl ester are not well-established due to the inherent stability of the cyclohexyl group. Most chemical deprotection strategies are designed for the simultaneous removal of multiple protecting groups under strong acidic conditions.

Comprehensive Global Deprotection Strategies

Global deprotection involves the simultaneous removal of all protecting groups from the fully assembled peptide chain to yield the final, unprotected peptide. For peptides synthesized using this compound, this typically involves strong acid cleavage to remove the Boc group, the benzyl ester, and the robust cyclohexyl ester.

Hydrogen Fluoride (HF)-Mediated Cleavage Optimization, including Scavenger Selection

Anhydrous hydrogen fluoride (HF) is a powerful reagent widely used for the global deprotection of peptides synthesized via the Boc/Bzl strategy. Its strong acidity is capable of cleaving the acid-labile Boc group, the benzyl ester, and the more resistant cyclohexyl ester of the Asp(Ochex) side chain. However, the harsh conditions of HF cleavage can lead to several side reactions, necessitating careful optimization of the protocol and the use of scavengers.

Mechanism and Side Reactions: The cleavage mechanism involves the protonation of the protecting groups, followed by their departure as stable carbocations (e.g., tert-butyl cation from Boc, benzyl cation from Obzl). These carbocations are highly reactive electrophiles that can alkylate susceptible amino acid residues, particularly tryptophan, tyrosine, and methionine. In the case of aspartic acid, the strong acidic environment can also promote the formation of a succinimide (B58015) intermediate (aspartimide), which can lead to racemization and the formation of β-aspartyl peptides nih.gov. The use of the more sterically hindered and acid-stable cyclohexyl ester in this compound is a key strategy to minimize this side reaction during peptide synthesis nih.gov.

Scavenger Selection: To prevent the deleterious effects of carbocations generated during HF cleavage, scavengers are added to the reaction mixture. These are nucleophilic species that efficiently trap the carbocations before they can react with the peptide. The choice of scavenger or a "scavenger cocktail" is critical and depends on the amino acid composition of the peptide.

ScavengerTarget Residue(s)Mechanism of Action
AnisoleTryptophan, Tyrosine, MethionineAromatic scavenger that undergoes Friedel-Crafts alkylation by carbocations.
p-CresolTryptophan, TyrosinePhenolic scavenger that is more reactive than anisole in trapping carbocations.
ThioanisoleTryptophan, MethionineSulfur-containing scavenger that is a soft nucleophile, effective in trapping soft electrophiles. Also helps in reducing methionine sulfoxide.
Dimethyl Sulfide (DMS)GeneralUsed in the "low-high" HF procedure to reduce the acidity of the initial cleavage step, promoting a milder SN2-type deprotection for more labile groups before the final strong acid cleavage.
1,2-Ethanedithiol (EDT)TryptophanA thiol scavenger that can protect the indole ring of tryptophan from modification.
p-MethoxyphenolGeneralA potent scavenger with similar efficacy to p-cresol in trapping carbocations generated during HF cleavage nih.gov.

Table 1: Common Scavengers Used in HF Cleavage and Their Functions

For peptides containing Asp(Ochex), a standard "high HF" procedure is generally required for efficient cleavage of the cyclohexyl ester. A typical protocol involves treating the peptide-resin with a mixture of HF and a scavenger cocktail (e.g., HF:anisole or HF:p-cresol, 9:1 v/v) at 0°C for 1-2 hours. The selection of scavengers should be tailored to the specific peptide sequence to ensure the integrity of the final product researchgate.networdpress.comnih.gov.

Trifluoromethanesulfonic Acid (TFMSA) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Based Protocols

Due to the hazards associated with the use of anhydrous HF, alternative strong acid deprotection methods have been developed. Trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are strong acids that can serve as effective reagents for global deprotection in the Boc/Bzl strategy.

Trifluoromethanesulfonic Acid (TFMSA): TFMSA, often used in a mixture with TFA and scavengers like thioanisole, is a strong organic acid that can cleave most protecting groups used in Boc chemistry. However, a significant limitation of TFMSA is its reported inefficiency in cleaving the cyclohexyl ester protecting group of aspartic acid peptide.com. This makes TFMSA a less suitable choice for the final deprotection of peptides synthesized with this compound if complete removal of the side-chain protection is desired. Studies have shown that even under extended reaction times, the cleavage of the Ochex group by TFMSA can be incomplete peptide.com.

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf, typically used in conjunction with a soft nucleophile like thioanisole in TFA, is another powerful deprotection reagent. This system is considered a "hard acid/soft base" combination. The hard Lewis acid (TMSOTf) activates the protecting groups, making them susceptible to cleavage, while the soft base (thioanisole) traps the resulting carbocations. This method is generally effective for removing a wide range of protecting groups, including those found in this compound. A common protocol involves treating the peptide-resin with a solution of 1 M TMSOTf and 1 M thioanisole in TFA nih.gov. This method is often preferred over HF due to its operational simplicity and reduced hazards, as it does not require specialized apparatus.

Comparison of Deprotection Protocols:

ReagentAdvantagesDisadvantagesSuitability for this compound
Hydrogen Fluoride (HF) Highly effective for cleaving all protecting groups, including the robust Ochex ester. Well-established protocols.Highly toxic and corrosive, requires specialized equipment. Can cause significant side reactions if not optimized.Suitable and most common method for complete global deprotection.
Trifluoromethanesulfonic Acid (TFMSA) Less hazardous than HF, does not require special apparatus.Inefficient at cleaving the cyclohexyl (Ochex) ester. Can lead to incomplete deprotection.Not recommended for complete global deprotection due to the stability of the Ochex group to this reagent peptide.com.
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Less hazardous than HF, operationally simpler. Effective for a wide range of protecting groups.Can be expensive. Requires careful selection of scavengers.A viable and often preferred alternative to HF for complete global deprotection nih.gov.

Table 2: Comparison of Global Deprotection Reagents for Peptides Containing this compound

Mechanistic Insights into Chemical Transformations Involving Boc Asp Ochex Obzl

Elucidation of Mechanisms for Aspartimide Formation and Alpha-to-Beta Transpeptidation

Aspartimide formation is a well-documented intramolecular side reaction that plagues the synthesis of aspartic acid-containing peptides. iris-biotech.deiris-biotech.de The reaction is initiated by the nucleophilic attack of the backbone amide nitrogen of the C-terminal adjacent amino acid on the carbonyl carbon of the aspartyl side-chain ester. iris-biotech.dechemrxiv.org This process results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide, and the release of the side-chain protecting group's alcohol (e.g., cyclohexanol). iris-biotech.deresearchgate.net

This cyclic intermediate is highly susceptible to nucleophilic attack. The ring can be opened by various nucleophiles present in the reaction mixture, such as piperidine (B6355638) (commonly used for Fmoc removal in an orthogonal strategy) or water. iris-biotech.de Attack can occur at two distinct carbonyl carbons of the imide ring, leading to two possible products: the original α-aspartyl peptide linkage or a rearranged β-aspartyl peptide linkage. researchgate.net This rearrangement from the natural α-linkage to the unnatural β-linkage is termed transpeptidation. The propensity for aspartimide formation is strongly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible. iris-biotech.deiris-biotech.deiris-biotech.de

Impact of Cyclohexyl Ester Protection on Aspartimide Cyclization Tendencies

The choice of the β-carboxyl protecting group for the aspartic acid residue is a critical factor in mitigating aspartimide formation. nih.gov A primary strategy to suppress this side reaction is to increase the steric hindrance around the side-chain carbonyl group, which physically impedes the intramolecular cyclization. iris-biotech.debiotage.com The cyclohexyl (Ochex) ester in Boc-Asp(Ochex)-Obzl serves this purpose effectively. Its bulky, non-planar structure provides a significant steric shield that discourages the approach of the backbone amide nitrogen.

Studies have demonstrated that employing sterically demanding protecting groups on the aspartyl side chain is a practical and effective approach to minimize the formation of aspartimide-derived by-products. iris-biotech.de Historically, the use of Asp(OcHex) in Boc-based solid-phase peptide synthesis (SPPS) was associated with minimal aspartimide formation. researchgate.net However, it is noteworthy that under forcing conditions, such as elevated temperatures used to overcome difficult couplings, the protective effect of the cyclohexyl group can be diminished, leading to significant amounts of aspartimide. nih.govresearchgate.net

Comparative Mechanistic Studies with Benzyl (B1604629) Ester Beta-Carboxyl Protection

The advantages of the cyclohexyl ester are most evident when compared to the less sterically hindered benzyl (Bzl) ester, the standard side-chain protection in the Boc/Bzl strategy. A systematic study using the model tetrapeptide Glu-Asp-Gly-Thr directly compared the rates of aspartimide formation with different side-chain esters. nih.gov The results showed that the cyclohexyl ester provided substantially greater protection against aspartimide formation than the benzyl ester under both acidic and basic conditions. nih.gov

Under acidic conditions (HF-anisole), the rate constants for aspartimide formation for the benzyl-protected peptide were found to be approximately three times higher than those for the cyclohexyl-protected analogue at 0°C and -15°C. nih.gov The difference was even more dramatic under basic conditions. Treatment with diisopropylethylamine for 24 hours resulted in only 0.3% aspartimide formation for the cyclohexyl-protected peptide, representing a 170-fold reduction compared to the benzyl-protected peptide under the same conditions. nih.gov This enhanced stability is crucial during peptide synthesis, as the cyclohexyl ester is more resistant to premature cleavage by the mild acidic conditions used for the repeated removal of the Nα-Boc group, a key step that can otherwise initiate aspartimide formation. nih.gov

Table 1: Comparison of Aspartimide Formation with Cyclohexyl vs. Benzyl Side-Chain Protection in a Model Tetrapeptide nih.gov
ConditionProtecting GroupExtent of Aspartimide FormationRelative Rate/Amount
HF-anisole (9:1, v/v) at 0°CBenzyl (Bzl)Rate Constant: 73.6 x 10⁻⁶ s⁻¹~3x Faster
HF-anisole (9:1, v/v) at 0°CCyclohexyl (Ochex)Significantly Slower RateBaseline
Diisopropylethylamine (24 h)Benzyl (Bzl)~51%170x Higher
Diisopropylethylamine (24 h)Cyclohexyl (Ochex)0.3%Baseline

Strategies for Chemical Suppression of Aspartimide-Related Side Reactions

Beyond the use of sterically bulky protecting groups like Ochex, several other chemical strategies have been developed to suppress aspartimide formation. These methods can be broadly categorized as follows:

Modification of Deprotection Conditions : In the context of Fmoc-based synthesis, altering the basic conditions for Fmoc group removal can significantly reduce aspartimide formation. This includes using weaker bases like piperazine (B1678402) or morpholine (B109124) instead of piperidine, or adding acidic additives such as hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the piperidine solution. iris-biotech.debiotage.comiris-biotech.de

Advanced Sterically Hindered Protecting Groups : Following the principle that increased steric bulk reduces cyclization, even more demanding protecting groups have been developed. The 2,4-dimethyl-3-pentyl ester, for instance, offers superior protection compared to the cyclohexyl group, especially at elevated temperatures. nih.gov

Backbone Protection : A highly effective strategy involves temporarily protecting the amide nitrogen of the residue following the aspartic acid. A 2,4-dimethoxybenzyl (Dmb) group can be installed on this nitrogen, which completely prevents the intramolecular nucleophilic attack. iris-biotech.debiotage.com This is particularly useful for highly susceptible sequences like Asp-Gly. iris-biotech.de

Novel Non-Ester Protecting Groups : An alternative approach eliminates the ester linkage altogether. The cyanosulfurylide (CSY) group, for example, masks the carboxylic acid via a stable C-C bond. nih.gov This modification is exceptionally stable to standard synthesis conditions and completely suppresses aspartimide formation. iris-biotech.deiris-biotech.denih.gov

Investigation of Stereochemical Integrity and Racemization Pathways during Synthetic Steps

The formation of the aspartimide intermediate is intrinsically linked to a loss of stereochemical integrity at the α-carbon of the aspartyl residue. researchgate.netnih.gov The α-proton of the succinimide ring is significantly more acidic than in the parent amino acid residue due to the electron-withdrawing effects of the two adjacent carbonyl groups. acs.org This increased acidity facilitates its abstraction by base, generating a planar, resonance-stabilized carbanion. nih.gov

Reprotonation of this planar intermediate can occur from either face with nearly equal probability, leading to racemization (a mixture of L- and D-isomers) of the succinimide ring. iris-biotech.denih.gov Subsequent nucleophilic ring-opening of this racemic mixture generates a complex array of four possible stereoisomeric and regioisomeric peptide products: L-α-Asp, D-α-Asp, L-β-Asp, and D-β-Asp. iris-biotech.deresearchgate.net This pathway is the reason that aspartic acid and asparagine are among the most racemization-prone amino acids during chemical peptide synthesis and in biological aging. nih.gov

Computational Chemistry Approaches for Reaction Pathway Modeling and Prediction

Computational chemistry has become an invaluable tool for understanding the intricate mechanisms of aspartimide formation and racemization at the molecular level. Ab initio quantum mechanics and density functional theory (DFT) have been employed to model the reaction pathways and transition states. acs.orgmdpi.com

These theoretical studies have provided quantitative explanations for experimental observations. For example, calculations have confirmed that the succinimide α-proton is substantially more acidic than a corresponding amide proton, which accounts for its rapid racemization. acs.org Computational models have also elucidated the role of catalysts in the racemization mechanism, such as the enolization of the succinimide intermediate facilitated by phosphate (B84403) ions. mdpi.com Furthermore, computational approaches can assist in the rational design of new protecting groups. By modeling the steric and electronic properties of potential protecting groups, it is possible to predict their efficacy in preventing aspartimide formation, thereby accelerating the development of more robust synthetic methodologies. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Boc Asp Ochex Obzl and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Boc-Asp(Ochex)-Obzl and for monitoring the progress of reactions involving this compound. researchgate.netoup.com Reversed-phase HPLC (RP-HPLC) is the most common modality, typically utilizing a C18 stationary phase. This technique separates compounds based on their hydrophobicity.

The purity of this compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A purity level of greater than 97% is generally required for use in peptide synthesis. HPLC is also crucial for monitoring the progress of coupling and deprotection reactions in real-time. oup.com For instance, during the synthesis of a peptide, aliquots of the reaction mixture can be injected into the HPLC to track the consumption of the starting materials and the formation of the desired product. This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions.

A typical HPLC method for analyzing this compound would involve a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile. massbank.eu The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the elution of compounds with varying polarities. Detection is commonly performed using a UV detector, as the benzyl (B1604629) group in this compound absorbs UV light. researchgate.net

Table 1: Illustrative HPLC Conditions for Purity Assessment of this compound

ParameterCondition
Column C18, 2.1 mm x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 98% A to 2% A over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection UV at 220 nm

This table presents a representative set of HPLC conditions. Actual parameters may vary depending on the specific instrument and application.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govsigmaaldrich.com Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing protected amino acids, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion. massbank.euniscpr.res.in

In positive ion mode, this compound will typically be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The calculated monoisotopic mass of this compound (C₂₂H₃₁NO₆) is 405.2151 g/mol . Therefore, the expected m/z value for the protonated molecule would be approximately 406.2229.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. niscpr.res.in The fragmentation pattern is predictable and characteristic of the molecule's structure. For this compound, common fragmentation pathways include the loss of the Boc group, the benzyl ester, and the cyclohexyl ester.

Table 2: Predicted ESI-MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossDescription
406.22 ([M+H]⁺)350.16C₄H₈ (isobutylene)Loss of isobutylene (B52900) from the Boc group
406.22 ([M+H]⁺)306.17C₅H₉NO₂ (Boc group)Loss of the entire Boc group
406.22 ([M+H]⁺)298.15C₇H₇OH (benzyl alcohol)Loss of benzyl alcohol from the benzyl ester
406.22 ([M+H]⁺)324.18C₆H₁₀ (cyclohexene)Loss of cyclohexene (B86901) from the cyclohexyl ester

These are predicted fragmentation patterns. The actual observed fragments and their relative intensities can vary based on the instrument and collision energy used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of this compound. myfoodresearch.comauremn.org.br Both ¹H NMR and ¹³C NMR are routinely employed to confirm the presence and connectivity of all atoms in the molecule.

In the ¹H NMR spectrum, characteristic signals can be assigned to the protons of the Boc, cyclohexyl, and benzyl protecting groups, as well as to the aspartic acid backbone. For example, the nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp singlet around 1.4 ppm. rsc.org The protons of the benzyl group will typically resonate in the aromatic region between 7.2 and 7.4 ppm, with the benzylic CH₂ protons appearing as a singlet around 5.1 ppm. The protons of the cyclohexyl ring will give rise to a complex multiplet in the aliphatic region.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester and carbamate (B1207046) groups are particularly diagnostic, appearing in the downfield region of the spectrum (around 170 ppm).

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃) ~1.4 (s, 9H)~28.3 (3C), ~80.1 (1C)
Asp α-CH ~4.5 (m, 1H)~50.5
Asp β-CH₂ ~2.8-3.0 (m, 2H)~36.5
Cyclohexyl (Ochex) ~1.2-1.9 (m, 10H), ~4.8 (m, 1H)~23.7, ~25.4, ~31.5, ~73.0
Benzyl (Obzl) ~5.1 (s, 2H), ~7.3 (m, 5H)~67.0, ~128.2, ~128.4, ~128.6, ~135.5
Carbonyls (C=O) -~155.5 (Boc), ~170.1, ~171.2

These are approximate chemical shift values and can be influenced by the solvent and concentration. s=singlet, m=multiplet.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide insights into the three-dimensional structure and preferred conformation of the molecule in solution. auremn.org.br

Chiral Chromatography for Enantiomeric Purity Determination

As this compound is a chiral molecule, it is crucial to determine its enantiomeric purity, especially when it is intended for the synthesis of biologically active peptides where stereochemistry is critical. cat-online.commdpi.com Chiral chromatography is the primary method for separating and quantifying the enantiomers of a chiral compound. yakhak.orgzendy.io

This can be achieved through several approaches. One method is to use a chiral stationary phase (CSP) that can directly resolve the enantiomers of this compound. sigmaaldrich.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this purpose. yakhak.org The separation is based on the differential interactions between the enantiomers and the chiral selector of the stationary phase. chemistrydocs.com

Another approach involves derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. researchgate.net These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. The relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample.

The determination of enantiomeric excess (ee) is a critical quality control parameter. For most applications in peptide synthesis, an enantiomeric excess of >98% is required.

Table 4: Methods for Enantiomeric Purity Determination

MethodPrincipleStationary PhaseDetection
Direct Chiral HPLC Differential interaction of enantiomers with a chiral selector.Chiral Stationary Phase (e.g., polysaccharide-based)UV
Indirect Chiral HPLC Formation of diastereomers with a chiral derivatizing agent.Achiral (e.g., C18)UV
Chiral GC Separation of volatile, derivatized enantiomers.Chiral Stationary PhaseFID or MS

The choice of method depends on the specific compound, available instrumentation, and the required level of sensitivity.

Frontiers in Application and Specialized Research Areas

Utilization in the Construction of Biologically Active Peptides and Peptide Analogs

The strategic placement of protecting groups on Boc-Asp(Ochex)-Obzl makes it a valuable reagent in the synthesis of peptides with specific biological functions. The cyclohexyl ester side-chain protection is particularly noted for its stability and its ability to minimize the formation of aspartimide, a common side reaction in peptide synthesis that can compromise the integrity and purity of the final peptide. This stability is crucial when synthesizing long or complex peptide sequences, such as the RGD (Arg-Gly-Asp) motif, which is vital for cell adhesion and has been a focus in biomedical research. oup.com

Design and Synthesis of Conformationally Constrained Peptides

Conformationally constrained peptides are designed to have a more rigid structure than their linear counterparts, which can lead to increased receptor selectivity, enhanced biological activity, and improved stability against enzymatic degradation. The synthesis of such peptides often involves cyclization or the incorporation of non-natural amino acids.

While direct literature citing this compound in a wide array of specific conformationally constrained peptides is limited, its properties are well-suited for such synthetic strategies. The differential stability of the benzyl (B1604629) (Obzl) and cyclohexyl (Ochex) esters allows for selective deprotection strategies. For instance, the benzyl group can be removed via hydrogenolysis to reveal a carboxylic acid, which can then be used for on-resin, side-chain-to-tail cyclization, a common method for inducing conformational constraint.

Furthermore, the bulky cyclohexyl group on the aspartic acid side chain can itself induce a degree of local conformational restriction, influencing the peptide backbone's folding. In the synthesis of tailed cyclic RGD peptides, it has been shown that sterically hindering protecting groups, such as Boc on a lysine (B10760008) residue adjacent to a glutamic acid involved in cyclization, can prevent undesirable side reactions like glutarimide (B196013) formation. nih.gov By analogy, the cyclohexyl group of this compound can be expected to provide similar steric hindrance, thereby facilitating the synthesis of complex, constrained architectures.

Development of Peptide Mimetics with Enhanced Specificity (Focus on synthetic strategies)

Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as better oral bioavailability and metabolic stability. The synthesis of peptide mimetics often involves replacing standard amide bonds or incorporating non-peptidic structural elements.

The chemical handles provided by this compound are instrumental in synthetic strategies for peptide mimetics. After incorporation into a peptide chain, the orthogonally protected aspartic acid residue can serve as a branching point or a site for conjugation with non-peptidic moieties. For example, following the selective deprotection of the benzyl ester, the resulting free carboxylic acid can be coupled to a variety of molecular scaffolds to create complex peptide mimetics.

One synthetic strategy involves the solid-phase synthesis of a peptide containing Boc-Asp(Ochex)-OH, followed by selective deprotection of the side chain and subsequent modification. This approach allows for the introduction of functionalities that can alter the peptide's pharmacokinetic profile or target-binding properties. While a related compound, Boc-Asp(OBzl)-Phe-OH, is noted for its use in designing peptide mimetics to improve efficacy and specificity, the underlying principle of using a differentially protected aspartic acid residue is the same. rsc.org

Integration into Macromolecular and Supramolecular Systems

The unique structural features of this compound lend themselves to the construction of larger, highly organized molecular systems. These systems can have applications in areas ranging from separation science to targeted drug delivery.

Application in the Synthesis of Molecularly Imprinted Polymers (MIPs) and Biomimetic Membranes

A significant application of derivatives containing the Asp(Ochex)-Glu(OBzl) motif is in the field of molecular imprinting. Molecularly imprinted polymers are materials with synthetically created recognition sites that are complementary in shape and functionality to a template molecule. These materials can exhibit high selectivity, akin to natural antibodies.

Research has demonstrated the use of a tetrapeptide derivative, H-Asp(OcHex)–Ile-Asp(OcHex)-Glu(OBzl)-CH₂–, in the preparation of molecularly imprinted polymeric membranes. ajouronline.com In this work, the tetrapeptide was incorporated into a polymer matrix in the presence of a template molecule, such as Boc-L-Trp. After removal of the template, the resulting membrane showed selective recognition and transport of the L-isomer of tryptophan over the D-isomer, demonstrating effective chiral separation. researchgate.net The study highlighted that the tetrapeptide derivative was a superior candidate for forming a chiral recognition site compared to shorter or longer peptide sequences. peptide.com

The principle behind this application relies on the "alternative molecular imprinting" technique, where the peptide derivative provides a chiral microenvironment within the synthetic membrane. researchgate.net The specific arrangement of the protected amino acid residues in the tetrapeptide creates a cavity that preferentially binds one enantiomer over the other. The polarity of the surrounding solvent was found to be a critical factor, with a 50 vol% aqueous ethanol (B145695) solution providing the optimal environment for chiral recognition. ajouronline.com

System Peptide Derivative Template Molecule Application Key Finding
Molecularly Imprinted Polymeric MembraneH-Asp(OcHex)–Ile-Asp(OcHex)-Glu(OBzl)-CH₂–Boc-L-TrpChiral separation of amino acidsPreferential recognition and transport of the L-isomer of tryptophan. ajouronline.comresearchgate.net
Molecularly Imprinted Polymeric MembraneH-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-Asp(OcHex)-CH₂-Boc-L-TrpChiral recognitionAdsorption selectivity for Ac-L-Trp from a racemic mixture. peptide.com

Engineering of Peptide-Conjugates for Targeted Applications

Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that combine the targeting ability of peptides with the therapeutic action of a small molecule drug. nih.gov The synthesis of PDCs often requires amino acid derivatives with orthogonally protected side chains that can be selectively deprotected for drug attachment.

This compound and similar derivatives are valuable in this context. The side-chain carboxyl group of aspartic acid is a common site for conjugation. In a synthetic scheme using Fmoc solid-phase peptide synthesis (SPPS), an orthogonally protected aspartic acid derivative, such as Fmoc-Asp(OAll)-OH (where All is an allyl group), can be incorporated into the peptide. peptide.com The allyl group can be selectively removed on-resin to allow for the attachment of a drug or linker, while the rest of the peptide remains protected.

A strategy for the total stepwise solid-phase synthesis of peptide-oligonucleotide conjugates has been developed utilizing Boc/tBu protecting groups for the side chains of several amino acids, including aspartic acid. rsc.orgresearchgate.net This approach avoids strong acid treatment that can damage the oligonucleotide, highlighting the importance of carefully chosen protecting group strategies in the synthesis of complex conjugates. rsc.orgresearchgate.net In the context of Boc chemistry, this compound provides a stable side-chain ester that can be retained during peptide assembly and later deprotected for conjugation, although specific examples detailing this exact sequence are not prevalent in the reviewed literature.

Exploration in Novel Catalyst Design or Material Science Applications

The potential applications of this compound extend into the realms of catalysis and material science, although research in these areas is less developed compared to its use in peptide synthesis.

The field of metal-catalyzed reactions has seen the use of amino acids and peptides as chiral ligands. mdpi.com The side chains of these biomolecules can coordinate with a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. While specific use of this compound as a ligand precursor is not widely reported, the principle allows for its potential application. The protected carboxylate side chain could be deprotected and used to coordinate with a metal ion, or the entire protected amino acid could be incorporated into a larger peptide ligand.

In material science, derivatives of poly(aspartic acid) (PASP) have been investigated for a variety of applications. ajouronline.com Amphiphilic PASP derivatives with grafted alkyl chains have been shown to form self-aggregates and have potential in drug delivery. acs.org Furthermore, silver salts of aspartic acid derivatives that self-organize into nanofibers have been studied as abiotic elicitors in plant biotechnology. mdpi.com These studies on poly(aspartic acid) and its derivatives suggest that monomeric units like this compound could potentially serve as precursors for the synthesis of novel biodegradable polymers and functional materials. tandfonline.com However, direct research on the polymerization or material fabrication using this specific tri-protected monomer is not yet prominent.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Boc-Asp(Ochex)-Obzl with high purity, and how can intermediates be characterized effectively?

  • Methodological Answer :

  • Synthesis : Use tert-butoxycarbonyl (Boc) protection for the α-amino group, followed by esterification of the β-carboxylic acid with cyclohexanol (Ochex) and benzyl (Obzl) protection for the α-carboxylic acid. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Characterization : Validate intermediates via 1H^1H-NMR (e.g., Boc group protons at δ 1.2–1.4 ppm; benzyl protons at δ 5.1–5.3 ppm) and mass spectrometry (e.g., [M+H]+ for this compound at m/z 323.34) . Purity should exceed 97% as confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How does this compound behave under varying storage conditions, and what analytical methods are suitable for stability testing?

  • Methodological Answer :

  • Stability Assessment : Store at –20°C in anhydrous solvents (e.g., DMF or DCM) to prevent ester hydrolysis. Monitor degradation via TLC (visualize with ninhydrin) or HPLC .
  • Stress Testing : Expose to elevated temperatures (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 3–10) to identify degradation pathways. Use LC-MS to characterize degradation products .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported this compound reactivity across peptide coupling reactions?

  • Methodological Answer :

  • Controlled Variables : Systematically vary coupling agents (e.g., HATU vs. DCC), bases (DIEA vs. NMM), and solvents (DMF vs. THF). Use 13C^{13}C-NMR to track α/β-carboxylic acid activation .
  • Data Reconciliation : Compare yields and side-product profiles (e.g., racemization via Marfey’s test) under identical conditions. Cross-validate findings with independent analytical labs .

Q. What strategies are effective for optimizing this compound’s coupling efficiency in sterically hindered peptide sequences?

  • Methodological Answer :

  • Reaction Engineering : Use microwave-assisted synthesis (50–80°C, 20–30 min) to enhance kinetics. Monitor real-time via in-situ FTIR for carbonyl stretching (1700–1750 cm1^{-1}) .
  • Additive Screening : Evaluate urea derivatives (e.g., Hünig’s base) or ionic liquids to reduce aggregation. Quantify efficiency via MALDI-TOF MS .

Q. How should researchers address discrepancies in this compound’s solubility data reported in different solvent systems?

  • Methodological Answer :

  • Standardized Protocols : Pre-equilibrate solvents (e.g., DMSO, DCM) with molecular sieves. Measure solubility via gravimetric analysis (saturated solutions filtered through 0.22 µm membranes) .
  • Statistical Analysis : Apply ANOVA to compare datasets, accounting for solvent purity, temperature (±0.5°C), and agitation rates. Publish raw data in supplementary materials for transparency .

Q. What experimental designs are recommended for studying this compound’s role in preventing aspartimide formation during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Kinetic Studies : Use Fmoc-SPPS with model sequences (e.g., Asp-Gly). Quantify aspartimide via HPLC-UV (220 nm) after piperidine deprotection .
  • Protection Comparison : Benchmark against alternative protecting groups (e.g., OtBu vs. Ochex). Validate via circular dichroism (CD) to assess backbone conformation .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility when replicating this compound-based protocols from literature?

  • Methodological Answer :

  • Detailed Documentation : Share step-by-step synthetic protocols, including exact equivalents of reagents, stirring speeds, and drying times. Use platforms like OSF to archive raw NMR/HPLC files .
  • Collaborative Verification : Partner with independent labs to replicate key findings. Publish negative results to highlight context-specific limitations .

Tables for Key Data

Parameter Optimal Conditions Analytical Method Reference
Synthesis Purity>97%HPLC (C18, 60:40 ACN/H2_2O)
Storage Stability–20°C in anhydrous DMFTLC (Rf = 0.5 in EtOAc/Hexane)
Coupling Efficiency85–92% (HATU/DIEA in DMF)MALDI-TOF MS
Solubility in DCM45 mg/mL (±2 mg/mL) at 25°CGravimetric Analysis

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